molecular formula C13H8BrClN2OS2 B2400748 (Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 392326-59-9

(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2400748
CAS No.: 392326-59-9
M. Wt: 387.69
InChI Key: BBZDXOORSCSOPG-SSZFMOIBSA-N
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Description

(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrClN2OS2 and its molecular weight is 387.69. The purity is usually 95%.
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Biological Activity

(Z)-5-bromo-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of a thiophene ring, a thiazole moiety, and halogen substitutions, contribute significantly to its pharmacological properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound's structure can be broken down as follows:

  • Thiophene Ring : Known for its aromatic properties, contributing to the compound's stability and reactivity.
  • Thiazole Moiety : A key pharmacophore in many biologically active compounds.
  • Halogen Substituents : The bromine and chlorine atoms enhance reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole, which are structurally similar to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene and thiazole rings is crucial for this activity, as they are known to interact with bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably:

  • Mechanism of Action : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, akin to the action of Combretastatin A-4 (CA-4) . This mechanism involves binding to tubulin and preventing its polymerization, leading to apoptosis in cancer cells.
  • Case Studies : In a study comparing thiophene carboxamide derivatives, certain analogs demonstrated IC50 values as low as 5.46 µM against Hep3B cancer cells . This suggests that modifications in the structure can significantly enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Key findings include:

  • Thiazole and Thiophene Rings : Essential for cytotoxic activity; modifications in these rings can alter binding affinity and efficacy .
  • Substituents : The presence of electron-donating or withdrawing groups on the phenyl ring influences the overall activity . For example, methyl substitutions have been associated with increased potency against cancer cell lines.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. These studies reveal that:

  • The compound binds effectively to proteins involved in disease pathways, with specific interactions noted at the tubulin-colchicine-binding pocket .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound exhibits enhanced biological activities due to its unique structural components.

Compound NameIC50 Against Hep3BMechanism of ActionNotable Features
Compound 82.5 µMApoptosis via caspase activationAnthraquinone derivative
CA-40.01 µMMicrotubule disruptionEstablished anticancer agent
(Z)-5-bromo...5.46 µMTubulin binding inhibitionHalogenated structure

Properties

IUPAC Name

5-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZDXOORSCSOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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